tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Overview

Description

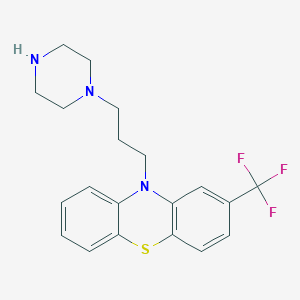

“tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” is a chemical compound with the CAS Number: 103549-24-2. It has a molecular weight of 260.34 . The IUPAC name for this compound is tert-butyl 2-(1H-indol-3-yl)ethylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for “tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” is 1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

“tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 260.34 .Scientific Research Applications

Synthesis of β-Carboline Alkaloids

Boc-tryptamine is used in the synthesis of β-carboline alkaloids . These alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds and they are widely distributed in nature . Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Preparation of Tryptamine Derivatives

Boc-protected tryptamine is transformed into tryptamine derivative through Corey and Baran’s method . This derivative is then reacted with tert-butyl malonate in the presence of Mukaiyama’s reagent to perform an amidation reaction .

Construction of Heterocycles

Boc-tryptamine is used in the construction of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. These compounds have a wide range of applications in the field of medicinal chemistry .

Cascade Reaction with Diazo Compounds

Boc-tryptamine is used in a copper-catalyzed cascade reaction with diazo compounds . This domino reaction sequence of cyclopropanation/ring-opening/iminium cyclization of tryptamine derivatives with donor–acceptor diazo compounds is developed to furnish pyrroloindolines, creating three consecutive stereogenic centers in a single step .

Synthesis of Pyrroloindolines

The copper-catalyzed reaction provides pyrroloindolines . Pyrroloindolines are a class of compounds that have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Development of Bioactive Molecules

Boc-tryptamine is used in the development of bioactive molecules . Bioactive molecules are substances that have an effect on living tissue, and they are often used in the development of new drugs .

Safety and Hazards

Future Directions

While specific future directions for “tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” are not available in the search results, indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . This suggests potential areas of future research and application for this compound.

Mechanism of Action

Target of Action

The primary targets of Boc-Tryptamine are likely to be serotonin receptors . Tryptamine, a core structure in Boc-Tryptamine, is known to act as a non-selective agonist at most or all of the serotonin receptors .

Mode of Action

As an agonist, Boc-Tryptamine binds to serotonin receptors, mimicking the action of serotonin by stimulating the receptors . This interaction can lead to various changes in the cell, depending on the specific type of serotonin receptor that is activated.

Biochemical Pathways

Boc-Tryptamine is likely involved in the tryptamine pathway , which is known to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA)

Pharmacokinetics

It is known that the metabolism of tryptamine, a related compound, involves the enzyme aralkylamine dehydrogenase

Action Environment

The action, efficacy, and stability of Boc-Tryptamine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same serotonin receptors could affect Boc-Tryptamine’s ability to exert its effects. Additionally, factors such as pH and temperature could potentially influence the stability of Boc-Tryptamine .

properties

IUPAC Name |

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUWQLXEMKUVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351126 | |

| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

CAS RN |

103549-24-2 | |

| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?

A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.

Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?

A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.

Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?

A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)